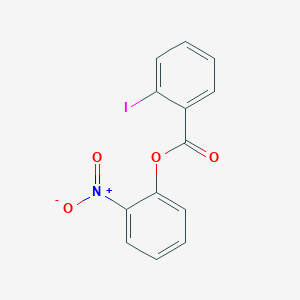

2-Nitrophenyl 2-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8INO4 |

|---|---|

Molecular Weight |

369.11 g/mol |

IUPAC Name |

(2-nitrophenyl) 2-iodobenzoate |

InChI |

InChI=1S/C13H8INO4/c14-10-6-2-1-5-9(10)13(16)19-12-8-4-3-7-11(12)15(17)18/h1-8H |

InChI Key |

QQTFCYTVWGIUAV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrophenyl 2 Iodobenzoate and Analogous Derivatives

Esterification Approaches for Substituted Phenyl Iodobenzoates

The formation of the ester bond between 2-iodobenzoic acid and 2-nitrophenol (B165410) is the final key step in synthesizing the target molecule. Various methods exist to facilitate this transformation.

A widely used method for the synthesis of esters from carboxylic acids and alcohols is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst. peptide.com In this reaction, DCC acts as a dehydrating agent, activating the carboxylic acid. DMAP serves as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that is then susceptible to nucleophilic attack by the alcohol (in this case, 2-nitrophenol). nih.gov

The general procedure involves dissolving the carboxylic acid (2-iodobenzoic acid) and the alcohol (2-nitrophenol) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM), often in the presence of a catalytic amount of DMAP. peptide.com A solution of DCC is then added, and the reaction is stirred until completion. peptide.com A significant advantage of this method is that the byproduct of the reaction, dicyclohexylurea (DCU), is largely insoluble in most common organic solvents and can be easily removed by filtration. peptide.com While effective, a major drawback of DCC-based couplings can be the difficulty in completely removing the DCU byproduct during chromatographic purification. nih.gov To circumvent this, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used, which simplifies the work-up procedure. nih.gov The efficiency of these coupling reactions can be further improved by the addition of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Table 1: Reagents for DCC/DMAP Esterification

| Reagent | Function |

|---|---|

| 2-Iodobenzoic Acid | Carboxylic acid substrate |

| 2-Nitrophenol | Alcohol substrate |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating/Coupling Agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst / Acyl Transfer Agent |

| Dichloromethane (DCM) | Anhydrous Solvent |

| 1-Hydroxybenzotriazole (HOBt) | Additive to improve yield and suppress side reactions nih.gov |

Modern synthetic chemistry offers several advanced coupling strategies that can be applied to the formation of aryl benzoates. These methods, often catalyzed by transition metals, provide powerful alternatives to traditional esterification.

One such approach is the carbonylative Suzuki-Miyaura coupling, which can be used to synthesize 2-aroylbenzoate esters from 2-bromobenzoate (B1222928) esters and boronic acids. rsc.org While this method builds a ketone functionality, the underlying principles of palladium-catalyzed cross-coupling are relevant. Challenges can arise with sterically hindered substrates, where non-carbonylative pathways may be favored; however, slow addition of the boronic acid can suppress this unwanted side reaction. rsc.org

Decarboxylative cross-coupling reactions represent another innovative strategy. These methods use carboxylic acids as aryl radical precursors. For instance, a copper-catalyzed decarboxylative borylation can convert an aryl acid into an arylboronic ester. nih.gov This intermediate can then be used in a subsequent Suzuki-Miyaura cross-coupling reaction. nih.gov Another approach involves the nickel-catalyzed cross-electrophile coupling of N-hydroxyphthalimide (NHP) esters, derived from carboxylic acids, with aryl iodides. acs.org In this process, arylnickel(II) complexes can react directly with NHP esters to form the coupled product. acs.org These advanced methods highlight the continuous development of new synthetic tools for constructing complex molecular architectures from readily available starting materials. numberanalytics.comacs.org

Direct Esterification Techniques (e.g., Dicyclohexylcarbodiimide/4-Dimethylaminopyridine Coupling)

Precursor Synthesis and Targeted Functionalization

The successful synthesis of 2-Nitrophenyl 2-iodobenzoate (B1229623) is contingent on the availability of its key precursors: 2-iodobenzoic acid and a suitable 2-nitrophenyl synthon.

The most common and well-established method for synthesizing 2-iodobenzoic acid is through a Sandmeyer reaction. chemicalbook.comwikipedia.org This process begins with the diazotization of anthranilic acid (2-aminobenzoic acid). wikipedia.orgpianetachimica.it In a typical laboratory procedure, anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (below 10°C) to convert the primary amino group into a diazonium salt. pianetachimica.itchemicalbook.com This diazonium salt is then treated with a solution of potassium iodide, which displaces the diazo group and introduces an iodine atom onto the aromatic ring to yield 2-iodobenzoic acid. pianetachimica.itchemicalbook.com The crude product can be purified by recrystallization from water or ethanol. chemicalbook.com This compound is a vital precursor not only for esters but also for the synthesis of mild oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. wikipedia.orgnih.gov

Table 2: Typical Reagents for Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| Anthranilic Acid (2-aminobenzoic acid) | Starting Material | pianetachimica.itchemicalbook.com |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent (Nitrous Acid Precursor) | pianetachimica.itchemicalbook.com |

| Sulfuric Acid (H₂SO₄) | Acidic Medium for Diazotization | pianetachimica.itchemicalbook.com |

| Potassium Iodide (KI) | Iodine Source | pianetachimica.itchemicalbook.com |

| Sodium Thiosulfate (Na₂S₂O₃) | Used in washing to remove excess iodine | chemicalbook.com |

The "nitrophenyl" portion of the target molecule is derived from a nitrophenyl-containing synthon, typically 2-nitrophenol for direct esterification. However, various functionalized nitroaromatic compounds are synthesized for use in broader synthetic strategies. For example, 4-nitrophenyl (PNP) activated esters are valuable synthons for acylation reactions. rsc.orgresearchgate.net These are prepared by the esterification of a carboxylic acid with 4-nitrophenol. rsc.org Another example is the synthesis of nitrophenyl malonates, which can be achieved by reacting a fluoronitrobenzene with dimethyl malonate in the presence of potassium carbonate. acs.org Furthermore, 2-nitrophenyl carbinols can be synthesized by the trifluoromethylation of 2-nitrobenzaldehyde, serving as synthons for various fluoroorganics. acs.org

A powerful technique for the targeted functionalization of nitroaromatic compounds is the iodine-magnesium exchange reaction. This organometallic route allows for the creation of functionalized Grignard reagents from nitro-substituted aryl iodides, which are typically incompatible with classical Grignard formation methods. nih.govfigshare.comresearchgate.net

Pioneering work by Knochel and others demonstrated that aryl iodides containing a nitro group positioned ortho to the iodine can undergo a selective iodine-magnesium exchange when treated with a Grignard reagent such as phenylmagnesium chloride (PhMgCl) or isopropylmagnesium chloride (iPrMgCl). researchgate.netrsc.org The reaction proceeds efficiently at low temperatures (e.g., -40 °C). researchgate.net The resulting nitro-containing arylmagnesium reagent exhibits remarkable stability, which is attributed to the chelation of the ortho-nitro group to the magnesium atom. researchgate.net This stabilization prevents the common side reactions, like electron transfer, that often plague reactions with nitroaromatics. figshare.com These newly formed Grignard reagents can then react cleanly with a wide range of electrophiles to introduce new functional groups. researchgate.netwiley-vch.de

Table 3: Examples of Iodine-Magnesium Exchange and Subsequent Electrophilic Quench

| Nitroaryl Iodide | Reagent | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Iodonitrobenzene | PhMgCl | Benzaldehyde | (2-Nitrophenyl)(phenyl)methanol | wiley-vch.de |

| 2-Iodonitrobenzene | PhMgCl | Allyl bromide (with CuCN·2LiCl) | 1-Allyl-2-nitrobenzene | wiley-vch.de |

| 2,5-Diiodonitrobenzene | PhMgCl | Benzaldehyde | (4-Iodo-2-nitrophenyl)(phenyl)methanol | wiley-vch.de |

| 2-Iodonitrobenzene | PhMgCl | Phenylacetaldehyde | 1-(2-Nitrophenyl)-2-phenylethanol | rsc.org |

| 2-Iodonitrobenzene | PhMgCl | Thiophene-2-carboxaldehyde | (2-Nitrophenyl)(thiophen-2-yl)methanol | rsc.org |

This methodology provides a robust pathway to synthesize a variety of substituted 2-nitroaryl compounds, which can then serve as versatile synthons in the construction of more complex molecules.

Synthesis of Nitrophenyl-Containing Synthons

Methodologies for Regioselective Introduction of Nitro Groups

The synthesis of the 2-nitrophenyl moiety of the target molecule requires the regioselective introduction of a nitro group onto an aromatic ring. Nitration is a classic electrophilic aromatic substitution, but controlling the position of the incoming nitro group (regioselectivity) is crucial, especially when other substituents are present. The traditional method using a mixture of nitric acid and sulfuric acid can lead to mixtures of isomers and over-nitration. ias.ac.in Consequently, various modern methodologies have been developed to achieve higher regioselectivity.

One approach involves the use of solid acid catalysts like zeolites. ias.ac.ingoogle.com Zeolites, with their defined pore structures, can exert shape-selectivity, favoring the formation of one isomer over another based on the spatial constraints within their cages. For example, zeolite beta has been shown to be an effective catalyst for the para-selective nitration of substituted benzenes. ias.ac.in

Another strategy employs milder nitrating agents or modified reaction media. Nitration of aromatic compounds in an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid has been shown to provide high regioselectivity, often favoring the para-isomer in excellent yield. researchgate.net The formation of micelles in the aqueous medium is believed to create a unique reaction environment conducive to selective nitration. researchgate.net Furthermore, ultrasonically assisted nitration in the presence of certain metal salts has been reported to enhance reaction rates and yields while maintaining high regioselectivity. scirp.org

The table below summarizes various research findings on regioselective nitration.

| Aromatic Substrate | Nitrating System | Key Findings & Selectivity | Reference(s) |

| Phenol (B47542) | Aqueous SDS / Dilute HNO₃ | High yield of the para-isomer exclusively. | researchgate.net |

| Phenol | Fuming HNO₃ / NaY Zeolite | Remarkable ortho-selectivity observed in solid-state nitration. | ias.ac.in |

| Toluene | Zeolite Beta Catalyst | High space-time yield and para-selectivity. | ias.ac.in |

| Anilides | HNO₃ / Metal Salts (Group V/VI) | Good yields and high regioselectivity under solvent-free conditions. | scirp.org |

| Aromatic Carbonyls | Ammonium Molybdate / HNO₃ | High yield of para-nitro compounds with high regioselectivity. | scirp.org |

Chemo- and Regioselective Considerations in the Synthesis of Aryl Esters

The synthesis of a molecule like 2-Nitrophenyl 2-iodobenzoate, which contains multiple functional groups (ester, nitro, iodo), requires careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the specific site of reaction.

In the context of aryl ester synthesis, the primary goal is the selective formation of the C(aryl)-O-C(acyl) bond without triggering unwanted side reactions involving the nitro or iodo substituents. The iodo group on the benzoyl moiety is a potential site for various cross-coupling reactions. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAAr).

Modern synthetic methods offer high levels of control. For instance, a metal-free approach for aryl ester synthesis involves the reaction of carboxylic acids with diaryliodonium salts. acs.org This method is efficient, proceeds under mild conditions, and tolerates a wide range of functional groups, including those with significant steric hindrance in the ortho positions. acs.org

Transition-metal catalysis provides a powerful toolkit for selective C-O bond formation. Palladium-catalyzed α-arylation of esters is a well-developed field, although it targets a different position. researchgate.net More relevant are palladium- and copper-catalyzed methods for direct esterification. Low-valent tungsten catalysts have also been used for the carbonylative synthesis of benzoates from aryl iodides and alcohols, demonstrating tolerance for halogen substituents. mdpi.com

The synthesis of activated esters, such as 4-nitrophenyl (PNP) esters, is a common strategy in peptide synthesis and for creating synthons for radiolabelling. nih.govrsc.org The stability and reactivity of these PNP esters have been studied, highlighting that the electron-withdrawing nitro group makes the phenoxy group a good leaving group, facilitating subsequent acylation reactions. nih.govrsc.org This principle is inverted in the synthesis of our target molecule, where the nitrophenoxy group is incorporated, but the electronic effects remain a key consideration for reactivity.

Advanced Structural Characterization and Solid State Analysis of 2 Nitrophenyl 2 Iodobenzoate Analogues

Single-Crystal X-ray Diffraction Analysis

The analysis of single-crystal X-ray diffraction data allows for the precise determination of the molecular conformation and geometry of 2-nitrophenyl 2-iodobenzoate (B1229623) analogues. For instance, in the case of 4-(4-fluorophenyl)piperazin-1-ium 2-iodobenzoate, the dihedral angle between the aromatic rings is a key conformational parameter. researchgate.net This technique can reveal the specific arrangement of atoms and functional groups within the molecule, providing insights into its steric and electronic properties.

Table 1: Selected Crystallographic Data for an Analogue of 2-Nitrophenyl 2-Iodobenzoate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.673(3) |

| b (Å) | 4.7447(8) |

| c (Å) | 17.615(3) |

| β (°) | 99.067(17) |

| V (ų) | 1293.6(4) |

| Z | 4 |

| Data for 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, a related heterocyclic compound. mdpi.com |

Crystalline materials are not always perfectly ordered. Structural disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice, is a common phenomenon. nih.gov Single-crystal X-ray diffraction can be used to model and understand this disorder. For instance, in the crystal structures of certain piperazinium salts, disorder has been observed in the nitro group and the phenyl ring of the cation, which were modeled with different occupancies for the various possible orientations. researchgate.net In some cases, the presence of disordered solvent molecules within crystal channels can also be identified. researchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assembly

Spectroscopic Signatures in Structural Elucidation

While X-ray diffraction provides a detailed picture of the solid-state structure, spectroscopic techniques are essential for confirming the connectivity and purity of the synthesized compounds in solution and for determining their elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be established. For analogues of this compound, NMR is routinely used to confirm the successful synthesis of the target molecule and to assess its purity. rsc.orgorbit.com Quantitative ¹H NMR (qNMR) can be employed to determine the absolute purity of a sample with high accuracy and precision, which is crucial for ensuring the reliability of data from biological assays. nih.gov The use of 2D NMR techniques can help to resolve overlapping signals and provide further structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for determining the precise elemental composition of a compound. rsc.org By measuring the mass-to-charge ratio of an ion with very high accuracy, HRMS can provide an unambiguous molecular formula. This information is complementary to NMR data and is essential for confirming the identity of a newly synthesized compound. For example, the elemental composition of various heterocyclic compounds and their intermediates, which can be analogues of this compound, has been confirmed using HRMS. rsc.orgorbit.com

Reaction Pathways and Mechanistic Investigations Involving 2 Nitrophenyl 2 Iodobenzoate Moieties

Reactivity of the 2-Iodobenzoate (B1229623) Moiety in Targeted Transformations

The 2-iodobenzoate portion of the molecule is a versatile scaffold for a variety of chemical transformations, primarily centered around the carbon-iodine bond and the carboxylate group.

Nucleophilic Substitution Reactions at the Iodinated Position

The iodine atom attached to the benzene (B151609) ring is a key site for reactivity, serving as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. The reactivity of the C-I bond makes compounds like methyl 2-iodobenzoate and tert-butyl 2-iodobenzoate valuable intermediates in organic synthesis. caloongchem.comsmolecule.com The iodine atom can be displaced by various nucleophiles, facilitating the synthesis of diverse derivatives. smolecule.comstarskychemical.com

This reactivity is exploited in several synthetic applications:

Radiolabeling: Nucleophilic substitution is used to introduce radioisotopes of iodine. For instance, O-([2-¹²⁵I]Iodobenzoyl)-choline has been prepared via nucleophilic substitution of sodium [¹²⁵I]iodide for the stable iodine on an O-(N,N-dimethylaminoethyl)-2-iodobenzoate precursor. nih.gov

Cross-Coupling Reactions: The iodinated position is highly active in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. starskychemical.com These reactions are fundamental for creating new carbon-carbon bonds, enabling the synthesis of complex molecules. smolecule.com

Formation of Heterocycles: 2-Iodobenzoates can react with internal alkynes to form isocoumarins, showcasing their utility in building complex cyclic structures. smolecule.comchemicalbook.com

The table below summarizes representative nucleophilic substitution reactions involving 2-iodobenzoate derivatives.

| Reactant | Nucleophile/Reagent | Catalyst | Product Type | Reference |

| Methyl 2-iodobenzoate | Bromozinc-difluorophosphonate | Copper | Aryldifluorophosphonate | acs.org |

| Tert-butyl 2-iodobenzoate | Organometallic reagents (e.g., alkynyllithiums) | Not specified | Alkenyl iodobenzoate derivatives | smolecule.com |

| Methyl 2-iodobenzoate | Phenylmagnesium chloride | Not specified | (2-Nitrophenyl)methanol derivatives (after addition to an aldehyde) | rsc.orgrsc.org |

| O-(N,N-dimethylaminoethyl)-2-iodobenzoate | Sodium [¹²⁵I]iodide | Not specified | Radioiodinated benzoylcholine (B1199707) analog | nih.gov |

Decarboxylation Pathways and their Synthetic Utility

The carboxyl group of the 2-iodobenzoate moiety can be removed through decarboxylation reactions, a process that is synthetically useful for generating aryl iodides from readily available carboxylic acids. google.com This transformation, often referred to as iodo-de-carboxylation, provides a direct route to o-diiodobenzene from 2-iodobenzoic acid. google.com While the ester group in 2-nitrophenyl 2-iodobenzoate is more stable than the corresponding acid, decarboxylation can be induced under specific conditions, such as oxidative decarboxylation. google.com For example, heating esters of 2-iodoxybenzoic acid, which can be formed by the oxidation of 2-iodobenzoate esters, can lead to decomposition through a decarboxylation process. acs.org

Influence of the 2-Nitrophenyl Moiety on Reaction Mechanisms

The 2-nitrophenyl group exerts a profound influence on the reactivity of the entire molecule, primarily through its strong electron-withdrawing nature and its ability to participate in photochemical processes.

Electronic Effects of the Nitro Group on Reactivity

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. rsc.orgnih.gov Its presence on the phenyl ring significantly alters the electronic properties of the molecule.

Activation of the Ester Carbonyl: The strong inductive and resonance electron-withdrawing effect of the ortho-nitro group enhances the electrophilicity of the ester carbonyl carbon. This makes the ester more susceptible to nucleophilic attack compared to non-nitrated analogs. This effect is generally more pronounced for ortho- and para-nitro substituents than for meta-substituents. semanticscholar.org

Influence on Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. For the 2-iodobenzoate moiety, the ortho-nitro group on the second ring can influence reactions at the iodinated position, for example, by stabilizing intermediates in metal-catalyzed reactions. chinesechemsoc.org

Steric Hindrance: The ortho-position of the nitro group can introduce steric hindrance, which may slow down certain reactions compared to its para-substituted counterparts.

The Hammett parameter (σ) is a quantitative measure of the electronic effect of a substituent. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character. rsc.orgsemanticscholar.org

| Substituent | Hammett Constant (σp) | Effect | Reference |

| —NO₂ | +0.78 | Strongly electron-withdrawing | semanticscholar.org |

| —CN | +0.66 | Electron-withdrawing | rsc.org |

| —CO₂CH₃ | +0.45 | Electron-withdrawing | rsc.org |

| —H | 0.00 | Neutral (Reference) | semanticscholar.org |

| —OCH₃ | -0.27 | Electron-donating | semanticscholar.org |

Involvement in Photochemical Transformations (e.g., Photolabile Protecting Group Chemistry)

The 2-nitrophenyl group is a well-established photolabile protecting group (PPG), often referred to as a "caged" group. tandfonline.combiosyn.com This functionality is crucial in applications requiring the controlled release of a molecule upon exposure to light. The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, structurally related to the 2-nitrophenyl moiety, is a prime example used extensively in the synthesis of DNA microarrays. biosyn.comacs.org

Upon irradiation with UV light (typically around 365 nm), the 2-nitrophenyl group undergoes an intramolecular photoreaction. tandfonline.comnih.gov The mechanism involves the abstraction of a hydrogen atom by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges, ultimately causing the cleavage of the ester bond and releasing the protected molecule along with a 2-nitrosobenzaldehyde or related byproduct. nih.gov This light-induced deprotection is rapid and often quantitative, making it a powerful tool in chemical biology and materials science. biosyn.comrsc.org

The efficiency of photocleavage can be influenced by substituents on the nitrophenyl ring and the structure of the linker. tandfonline.com For instance, introducing an intramolecular sensitizer (B1316253) like thioxanthone can significantly enhance the light sensitivity of the protecting group. nih.gov

Mechanistic Insights from Related Hypervalent Iodine Reagents

Although this compound is a standard iodine(I) compound, its precursor, 2-iodobenzoic acid, is the starting material for synthesizing important hypervalent iodine(III) and iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX). chemicalbook.comacs.org The study of these related hypervalent iodine compounds provides valuable mechanistic context.

Hypervalent iodine reagents are characterized by an iodine atom in a higher-than-normal oxidation state (+3 or +5). They are prized as versatile and environmentally benign oxidizing agents. acs.orgorganic-chemistry.org Their reaction mechanisms often involve ligand exchange followed by reductive elimination. wikipedia.org

A key mechanistic feature of many hypervalent iodine reagents is the "hypervalent twist," an intramolecular rearrangement that exchanges apical and equatorial ligands around the central iodine atom. sci-hub.se This process is often a prerequisite for reductive elimination, which is the product-forming step. sci-hub.se The reactivity and reaction pathways of hypervalent iodine reagents are dictated by the nature of the ligands attached to the iodine. For example, reagents with two heteroatom ligands typically act as oxidants, while those with carbon ligands, like diaryliodonium salts, serve as group transfer agents.

Understanding the principles of ligand coupling and reductive elimination in hypervalent iodine chemistry can offer insights into potential side reactions or subsequent transformations of this compound, especially under oxidative conditions where the iodine(I) center could be oxidized to a higher valence state. acs.orgacs.org

Ligand Coupling Mechanisms in Electrophilic Vinylation Reactions

Electrophilic vinylation reactions using hypervalent iodine(III) reagents, such as vinylbenziodoxolones (VBX) which share a similar reactive iodine(III) center, are mechanistically insightful. Studies on these systems help elucidate the pathways relevant to diaryliodonium salts like this compound. A key mechanistic pathway proposed for the vinylation of nucleophiles is ligand coupling. chemrxiv.orgresearchgate.net

In a representative reaction, the vinylation of a thiol with a VBX reagent was found to proceed via a ligand coupling mechanism. chemrxiv.orgresearchgate.net The proposed sequence begins with the deprotonation of the nucleophile (e.g., thiophenol), followed by its association with the iodine(III) center to form a four-coordinated intermediate. chemrxiv.org This intermediate can then directly undergo ligand coupling, where the vinyl group and the nucleophile, both attached to the iodine center, form a new carbon-sulfur bond stereospecifically. This process results in the formation of the vinylated product and 2-iodobenzoate as a leaving group. chemrxiv.orgresearchgate.net This direct coupling from a single hypervalent iodine intermediate is a characteristic feature of reactions involving diaryliodonium salts and related reagents. chemrxiv.org

However, the reaction pathway can be highly dependent on the nature of the nucleophile. While thiols undergo S-vinylation through this direct ligand coupling, phosphorus-based nucleophiles like diphenylphosphine (B32561) oxide have been shown to follow a different route involving a Michael-type addition, leading to terminal alkenes instead of the internal alkenes formed via ligand coupling. chemrxiv.orgresearchgate.net This divergence highlights that the "ligand coupling" manifold is just one of several competing pathways, with the outcome dictated by the specific properties of the reacting partners.

Computational Elucidation of Reaction Profiles and Transition States

Density Functional Theory (DFT) calculations have become indispensable for mapping the energetic landscapes of these complex reactions. For the electrophilic vinylation of thiols with VBX reagents, computational studies support the feasibility of the ligand coupling mechanism. chemrxiv.orgresearchgate.net

The calculations revealed a low-energy reaction profile for the pathway involving direct ligand coupling. chemrxiv.org The process starts with an exothermic formation of an iodine-sulfur bond to create a stable intermediate. chemrxiv.orgresearchgate.net The subsequent ligand coupling proceeds through a single transition state (TS1) with a relatively low activation energy of 14.1 kcal/mol. This low energy barrier is consistent with the high reaction rates observed experimentally at room temperature. chemrxiv.orgresearchgate.net

Conversely, computational analysis of the reaction with phosphine (B1218219) oxides showed that a Michael-type addition pathway is energetically more favorable. chemrxiv.org This alternative mechanism proceeds through a different set of intermediates and transition states, ultimately leading to a different regioisomer of the product. chemrxiv.orgresearchgate.net The ability of computational chemistry to model these divergent pathways and predict their energetic feasibility is crucial for understanding and predicting the regiochemical outcomes of vinylations with electrophilic iodine(III) reagents.

Table 1: Comparison of Proposed Mechanistic Pathways in Electrophilic Vinylation

| Feature | Ligand Coupling (e.g., with Thiols) | Michael-Type Addition (e.g., with Phosphine Oxides) |

| Initial Step | Formation of an I-S bonded intermediate. chemrxiv.org | Formation of a phosphinous acid-coordinated complex. researchgate.net |

| Key Transformation | Direct coupling of ligands on the iodine center. chemrxiv.org | Concerted deprotonation and Michael-type addition. researchgate.net |

| Product Type | Internal Alkene. researchgate.net | Terminal Alkene. researchgate.net |

| Computed Barrier | Low (e.g., 14.1 kcal/mol). chemrxiv.org | Higher barriers for alternative pathways. chemrxiv.org |

| Key Intermediate | Four-coordinated I–S intermediate. chemrxiv.org | Anionic intermediate following Michael addition. chemrxiv.org |

Palladium-Catalyzed C-H Activation and Functionalization

In the realm of palladium catalysis, moieties derived from 2-nitrophenyl iodide, the core component of this compound, serve as unique reagents for C-H functionalization, particularly for iodination.

Role of the Nitro Group as a Weak Ligand in Catalysis

The success of this unusual C-H iodination hinges on the unique role of the ortho-nitro group. According to the proposed catalytic cycle, the reaction proceeds through a Pd(IV) intermediate, formed by the oxidative addition of the 2-nitrophenyl iodide to a palladacycle. chinesechemsoc.org Within this high-valent palladium complex, the nitro group is hypothesized to function as a weak, ancillary ligand, coordinating to the palladium center. chinesechemsoc.org This transient coordination is crucial as it appears to modulate the subsequent reductive elimination step. chinesechemsoc.orgresearchgate.net

Competing Reductive Elimination Pathways (C-I vs. C-C Coupling)

In typical palladium-catalyzed cross-coupling reactions with aryl iodides, C-C bond-forming reductive elimination is overwhelmingly favored over C-I reductive elimination. chinesechemsoc.org The remarkable feature of using 2-nitrophenyl iodide as the reagent is its ability to reverse this preference. The weak coordination of the nitro group to the Pd(IV) center is believed to inhibit the kinetically facile C-C reductive elimination pathway. chinesechemsoc.org By electronically or sterically disfavoring the C-C coupling transition state, it allows the otherwise less common C-I reductive elimination to occur. chinesechemsoc.org This step yields the desired iodinated arene product and an arylated Pd(II) complex, which can then be protonated to regenerate the active Pd(II) catalyst and release nitrobenzene (B124822), closing the catalytic cycle. chinesechemsoc.org This selective promotion of C-I bond formation represents a significant departure from conventional palladium catalysis and highlights the subtle but powerful effect of the nitro-substituent. chinesechemsoc.org

Table 2: Proposed Catalytic Cycle for Pd(II)-Catalyzed C-H Iodination

| Step | Intermediate Description | Transformation | Role of 2-Nitrophenyl Iodide Moiety |

| 1. C-H Activation | Palladacycle C is formed. chinesechemsoc.org | A substrate C-H bond is cleaved by the Pd(II) catalyst. | Not directly involved. |

| 2. Oxidative Addition | Pd(IV) intermediate D is formed. chinesechemsoc.org | 2-nitrophenyl iodide adds to the palladacycle. | Acts as the oxidant and iodine source. |

| 3. Weak Coordination | The nitro group in D coordinates to the Pd center. chinesechemsoc.org | Stabilization of the Pd(IV) intermediate. | The nitro group acts as a weak ligand. chinesechemsoc.org |

| 4. Reductive Elimination | The C-I bond is formed from D . chinesechemsoc.org | C-I coupling occurs in preference to C-C coupling. | The nitro group inhibits C-C elimination. chinesechemsoc.org |

| 5. Catalyst Regeneration | Arylated Pd(II) complex E is protonated. chinesechemsoc.org | Releases nitrobenzene and regenerates the active Pd(II) catalyst. | The nitrophenyl group acts as a leaving group. |

Supramolecular Chemistry and Intermolecular Interactions in Crystalline States

Hydrogen Bonding Networks in 2-Nitrophenyl 2-Iodobenzoate (B1229623) and Related Compounds

Hydrogen bonds, though weaker than covalent bonds, are highly directional and play a pivotal role in crystal engineering. In 2-Nitrophenyl 2-iodobenzoate and its related salt structures, both C-H⋯O and N-H⋯O interactions are crucial in forming robust supramolecular synthons.

In the crystal structure of this compound, the molecules are organized into complex sheets, a process facilitated by two primary one-dimensional substructures built upon C-H⋯O hydrogen bonds. iucr.org

The first substructure involves a hydrogen bond where the C-H group of the iodinated aromatic ring acts as the donor to the carbonyl oxygen atom of an adjacent molecule. iucr.org This interaction generates a C(7) chain that propagates along the nih.gov direction. iucr.org The second key interaction is a C-H⋯O hydrogen bond formed between a C-H group on the nitrated ring and an oxygen atom of the nitro group on a neighboring molecule. iucr.org This linkage results in the formation of a C(8) chain. iucr.org Together, these hydrogen-bonded chains interlink, contributing to the formation of a complex two-dimensional sheet. iucr.org

Table 1: C-H⋯O Hydrogen Bond Geometry in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| C14-H14···O17 | 0.93 | 2.50 | 3.365 (4) | 155 | 1/2+x, 3/2-y, -1/2+z |

| C25-H25···O29 | 0.93 | 2.55 | 3.475 (4) | 171 | 1-x, -1/2+y, 3/2-z |

Data sourced from crystallographic analysis of 4-nitrophenyl 2-iodobenzoate. iucr.org

In related salt structures, where a protonated nitrogen-containing cation is paired with a 2-iodobenzoate anion, strong N-H⋯O hydrogen bonds are dominant features. iucr.orgcsic.es For instance, in the crystal structures of salts formed between 1-(4-nitrophenyl)piperazine (B103982) and 2-halobenzoic acids (including 2-iodobenzoic acid), the piperazinium cation is linked to the carboxylate anion via two N-H⋯O hydrogen bonds. iucr.orgcsic.es These interactions are fundamental in creating a supramolecular synthon where two anions and two cations form a distinct R44(12) loop. iucr.orgcsic.es In hydrated salt structures, such as 4-(4-nitrophenyl)piperazin-1-ium 4-iodobenzoate (B1621894) dihydrate, the network is further expanded by O-H⋯O hydrogen bonds involving water molecules, which link the primary ion pairs. rsc.org

Table 2: Representative N-H⋯O Hydrogen Bond Geometry in a 2-Iodobenzoate Salt

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | - | - | - | - |

Specific geometric data for the 2-iodobenzoate salt of 1-(4-nitrophenyl)piperazine was noted as being similar to the isomorphous bromobenzoate derivative, which features prominent N-H⋯O interactions forming an R44(12) loop. iucr.orgcsic.es

Analysis of C-H⋯O Hydrogen Bonds

Halogen Bonding Interactions

Halogen bonds are highly directional non-covalent interactions involving an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. wiley-vch.de In iodine-containing organic molecules, these interactions can be comparable in strength to conventional hydrogen bonds and are a powerful tool in supramolecular assembly. researchgate.net

A defining feature of the this compound crystal structure is the two-centre iodo–nitro interaction. iucr.org This halogen bond occurs between the iodine atom of one molecule and an oxygen atom of the nitro group on an adjacent molecule. iucr.org This specific I⋯O interaction links the hydrogen-bonded chains, weaving them into a more complex two-dimensional sheet structure. iucr.org The geometry of this bond is nearly linear, a characteristic feature of strong halogen bonds. iucr.orgwiley-vch.de In some related structures, such as N-(3-iodophenyl)-2-nitrobenzamide, similar two-centre iodo-nitro interactions are observed. nsf.gov

Table 3: Iodo–Nitro Halogen Bond Geometry in this compound

| Donor···Acceptor | D···A (Å) | C-D···A (°) | Symmetry Code |

|---|---|---|---|

| C11-I12···O28 | 3.080 (2) | 169.25 (11) | 1-x, 1-y, 1-z |

Data sourced from crystallographic analysis of 4-nitrophenyl 2-iodobenzoate. iucr.org

The strength of halogen bonds can be evaluated and quantified through various experimental and theoretical methods. A key concept is the σ-hole, an area of positive electrostatic potential on the halogen atom opposite the covalent bond, the magnitude of which correlates with the bond-donating ability. wiley-vch.de The presence of electron-withdrawing groups, such as the nitro group in the acceptor molecule and the carbonyl group adjacent to the iodinated ring, enhances the strength of the iodo-nitro interaction. wiley-vch.deresearchgate.net

Methods for quantifying these interactions include:

Spectroscopic Analysis: Changes in vibrational frequencies in Infrared (IR) and Raman spectroscopy can indicate the formation and relative strength of a halogen bond. mdpi.comrsc.org Similarly, NMR spectroscopy can be used, with chemical shift changes of reporter nuclei upon complexation providing quantitative data. mdpi.com

Crystallographic Data: The strength of a halogen bond is often inversely correlated with the normalized contact distance (the measured distance divided by the sum of the van der Waals radii of the interacting atoms). Shorter distances typically imply stronger bonds. nih.gov

Theoretical Calculations: Computational methods, such as Atoms in Molecules (AIM) theory, can be used to calculate interaction energies and analyze the electron density at the bond critical point, providing a quantitative measure of bond strength. nih.gov For instance, calculations on related systems show that interaction energies for I···N/O halogen bonds can range from under 3 kcal/mol to over 8 kcal/mol, depending on the specific donor and acceptor molecules. rsc.org

Computational Chemistry and Theoretical Studies on 2 Nitrophenyl 2 Iodobenzoate Systems

Computational Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal lattice is a finely tuned balance of attractive and repulsive non-covalent interactions. For a molecule like 2-nitrophenyl 2-iodobenzoate (B1229623), with its combination of aromatic rings, a nitro group, and an iodine atom, a variety of these interactions are expected to be significant. These include hydrogen bonds, halogen bonds, and π-π stacking interactions. Computational chemistry offers a suite of tools to dissect and quantify these forces.

Hirshfeld Surface Analysis for Crystal Packing Understanding

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction.

Although a crystal structure for 2-nitrophenyl 2-iodobenzoate is not publicly available, analysis of its isomer, 4-nitrophenyl 2-iodobenzoate, provides valuable insights. In the crystal structure of 4-nitrophenyl 2-iodobenzoate, molecules are linked into complex sheets by a combination of two C-H···O hydrogen bonds and a two-center iodo-nitro interaction. iucr.org

A hypothetical Hirshfeld surface analysis for this compound would be expected to reveal the following key interactions, with their relative contributions presented in a hypothetical data table:

| Interaction Type | Description | Hypothetical Percentage Contribution to Hirshfeld Surface |

|---|---|---|

| O···H | Interactions involving the oxygen atoms of the nitro and ester groups with hydrogen atoms on neighboring molecules. These are typically the most significant contributors to the overall crystal packing. | ~35-45% |

| I···O | Halogen bonding between the iodine atom and an oxygen atom of a nitro or carbonyl group on an adjacent molecule. This is a significant directional interaction. | ~10-20% |

| H···H | Contacts between hydrogen atoms on the peripheries of the molecules. These are generally weaker, dispersive interactions. | ~15-25% |

| C···H | Interactions between carbon atoms of the aromatic rings and hydrogen atoms of neighboring molecules, contributing to the overall van der Waals forces. | ~5-15% |

| C···C | Indicative of π-π stacking interactions between the aromatic rings of adjacent molecules. | ~5-10% |

The "fingerprint plot" derived from the Hirshfeld surface provides a two-dimensional summary of these interactions, plotting the distance from the surface to the nearest atom inside (d_i) against the distance to the nearest atom outside (d_e). The distinct spikes and patterns in this plot would correspond to the specific types of intermolecular contacts. For instance, sharp spikes at short d_i and d_e values would be characteristic of strong, directional interactions like hydrogen and halogen bonds.

Energy Decomposition Analysis of Non-Covalent Interactions

Energy decomposition analysis (EDA) is a quantum chemical method that partitions the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. nih.gov This provides a quantitative measure of the strength and nature of the non-covalent interactions that hold the crystal together.

An EDA study on a dimer of this compound, extracted from a hypothetical crystal structure, would allow for the quantification of the key interactions. The results of such an analysis can be summarized in a data table, providing a clear breakdown of the energetic contributions.

| Energy Component | Description | Hypothetical Interaction Energy (kcal/mol) |

|---|---|---|

| Electrostatic | The classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules. This is expected to be a major stabilizing component due to the polar nitro and ester groups. | -15 to -25 |

| Exchange-Repulsion | A destabilizing term arising from the Pauli exclusion principle when the electron clouds of the molecules overlap. | +20 to +30 |

| Polarization | The stabilizing effect of the distortion of each molecule's electron cloud in the electric field of the other. | -5 to -10 |

| Dispersion | A stabilizing quantum mechanical effect arising from correlated electron fluctuations, crucial for van der Waals and π-π stacking interactions. | -10 to -20 |

| Total Interaction Energy | The sum of all the above components, indicating the overall stability of the dimer. | -10 to -15 |

The electrostatic component would likely be dominated by the interaction between the partial positive charge on the iodine atom (the σ-hole) and the negative charges on the oxygen atoms of the nitro group, as well as the interactions involving the polar ester linkage. The dispersion energy would be significant due to the presence of the two aromatic rings, which can engage in π-π stacking. The interplay of these attractive forces with the inherent exchange-repulsion determines the final geometry and stability of the molecular assembly in the solid state.

Applications in Advanced Organic Synthesis and Chemical Methodologies

Utilization as a Synthetic Building Block

2-Nitrophenyl 2-iodobenzoate (B1229623) is a valuable precursor for synthesizing a variety of organic compounds, including those with significant biological activity. Its utility stems from its ability to participate in various coupling and cyclization reactions, leading to the formation of complex heterocyclic systems.

Precursor in the Synthesis of Structurally Diverse Organic Compounds

The compound has been employed as a starting material for the synthesis of isocoumarins and indoles, which are important scaffolds in medicinal chemistry. For instance, the synthesis of 3-substituted isocoumarins, present in many biologically active natural products, can be achieved using 2-iodobenzoic acid derivatives. nih.govchemicalbook.com Similarly, 2-iodobenzoic acid and its derivatives are valuable in the synthesis of indole (B1671886) structures. chemicalbook.commetu.edu.tr Research has demonstrated the use of 2-iodobenzoates in cyclization reactions to form these heterocyclic systems. metu.edu.tr

The following table summarizes the use of 2-iodobenzoate derivatives in the synthesis of isocoumarins and indoles:

| Starting Material | Product Class | Reaction Type | Ref. |

| 2-Iodobenzoic acid derivatives | Isocoumarins | Cyclization | nih.govchemicalbook.com |

| 2-Iodobenzoic acid derivatives | Indoles | Cyclization | chemicalbook.commetu.edu.tr |

| 2-Iodobenzoate | 6H-dibenzo[c,h]chromen-6-one | Ni-catalyzed cyclization | metu.edu.tr |

Role in the Construction of Complex Molecular Architectures

The reactivity of 2-Nitrophenyl 2-iodobenzoate makes it a key component in the construction of complex molecular frameworks. mdpi.com Its ability to undergo reactions that form multiple bonds in a single operation contributes to the efficient assembly of intricate structures. umich.edu The development of methodologies that utilize such building blocks is crucial for advancing the synthesis of novel organic materials and pharmaceuticals. mdpi.com

Derivatization to Hypervalent Iodine Reagents

A significant application of this compound and related compounds is in the synthesis of hypervalent iodine reagents. frontiersin.orgnih.gov These reagents are known for their mild and selective oxidizing properties, making them valuable tools in modern organic synthesis. frontiersin.orgtsijournals.com

Synthesis and Application of Vinylbenziodoxolones (VBX)

2-Iodobenzoic acid and its esters are precursors to a class of hypervalent iodine(III) reagents known as vinylbenziodoxolones (VBX). chemicalbook.comresearchgate.net These reagents are synthesized in a one-pot reaction and are noted for their stability. chemicalbook.comresearchgate.net The cyclic structure of VBX has been confirmed by X-ray analysis. chemicalbook.comresearchgate.net VBX reagents have been investigated for their reactivity in vinylation reactions, where they can exhibit different regioselectivity compared to acyclic vinyl(aryl)iodonium salts. chemicalbook.comresearchgate.net This unique reactivity makes them powerful tools for vinylation under both metal-free and metal-catalyzed conditions. chemicalbook.comresearchgate.netnih.gov

Oxidative Transformations Mediated by 2-Iodoxybenzoic Acid (IBX) and Related Reagents

2-Iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, is prepared by the oxidation of 2-iodobenzoic acid. tsijournals.comorientjchem.org IBX is a versatile oxidizing agent used for a wide range of transformations, including the oxidation of alcohols to aldehydes and ketones. tsijournals.comorientjchem.orgorganic-chemistry.org A key advantage of IBX is its selectivity, often allowing for the oxidation of specific functional groups without affecting others in the molecule. orientjchem.org The development of IBX and its derivatives, including polymer-supported and water-soluble versions, has expanded its utility in organic synthesis. orientjchem.org

The following table highlights some of the oxidative transformations mediated by IBX:

| Substrate | Product | Key Features | Ref. |

| Alcohols | Aldehydes/Ketones | High selectivity, no over-oxidation | orientjchem.orgorganic-chemistry.org |

| Carbonyl compounds | α,β-Unsaturated carbonyls | Dehydrogenation via enolization | orientjchem.org |

| Epoxides/Aziridines | β-Hydroxyketones/β-Aminoketones | Requires β-cyclodextrin | orientjchem.org |

Directing Group Functionality in Transition-Metal-Catalyzed C-H Activation

In recent years, the use of directing groups has become a powerful strategy in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds. acs.orgmagtech.com.cn The 2-nitrophenyl group in this compound can function as a directing group.

In palladium-catalyzed C-H iodination reactions, 2-nitrophenyl iodides have been used as mild iodinating reagents. chinesechemsoc.org The nitro group can act as a weakly coordinating ligand to the palladium center, which may help to facilitate C-I reductive elimination over competing C-C bond formation. chinesechemsoc.org This strategy has been successfully applied to the site-selective ortho- and meta-C-H iodination of hydrocinnamic acids and related arenes, assisted by a carboxyl directing group. chinesechemsoc.org This approach offers a novel method for the synthesis of sophisticated aryl iodides. chinesechemsoc.org

Site-Selective Functionalization of C-H Bonds

The use of aryl iodides, particularly those with specific electronic properties like 2-nitrophenyl derivatives, has been instrumental in the development of site-selective C-H functionalization reactions. Research has demonstrated that related compounds, such as 2-iodobenzoates and 2-nitrophenyl iodides, serve as effective reagents in palladium-catalyzed processes for creating new carbon-carbon and carbon-halogen bonds. thieme-connect.comchinesechemsoc.orgsemanticscholar.org

One prominent application involves the palladium-catalyzed C–H activation and subsequent cyclization of anilides using 2-iodobenzoates. thieme-connect.comresearchgate.netresearchgate.net In these reactions, a palladium catalyst, such as palladium(II) acetate, facilitates the functionalization of the ortho C–H bond of an anilide, which is followed by an intramolecular cyclization to produce valuable heterocyclic scaffolds like oxindoles and phenanthridones. thieme-connect.comresearchgate.net A proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. thieme-connect.comresearchgate.net

Furthermore, 2-nitrophenyl iodides have been identified as mild iodinating reagents for the site-selective C–H iodination of arenes. chinesechemsoc.orgsemanticscholar.org In a palladium(II)-catalyzed reaction assisted by an aliphatic carboxyl directing group, these reagents can selectively iodinate the meta- or ortho-positions of hydrocinnamic acids and related compounds. chinesechemsoc.orgsemanticscholar.org This transformation proceeds via a formal metathesis reaction, where an unusual C–I bond formation is favored over the more common C–C coupling. chinesechemsoc.orgsemanticscholar.org The reaction is believed to proceed through a Pd(IV) intermediate that undergoes C–I reductive elimination. semanticscholar.org

Table 1: Palladium-Catalyzed meta-C–H Iodination using a 2-Nitrophenyl Iodide Reagent

| Entry | Substrate | Reagent | Catalyst/Ligand | Conditions | Product Yield | Citation |

|---|

Yield represents the methylated product for easier isolation.

Remote Diastereoselective C-H Activation using Related Aryl Iodides

Building upon the principles of site-selective C-H activation, research has extended to the more challenging area of remote diastereoselective functionalization. Aryl iodides are key players in these advanced transformations, enabling the functionalization of C-H bonds that are distant from existing functional groups.

Studies have shown that Pd(II)-catalyzed C–H iodination using 2-nitrophenyl iodides can achieve remote diastereoselective C–H activation on suitable substrates. chinesechemsoc.orgsemanticscholar.org This capability highlights the potential for these reagents to create complex, stereochemically defined molecules that would be difficult to access through traditional synthetic routes. chinesechemsoc.orgsemanticscholar.org For instance, a synthetic chiral amino acid derivative was efficiently produced using an ortho-iodinated phenylalanine derivative generated through such a method. chinesechemsoc.org

Related strategies have achieved enantioselective remote meta-C–H arylation of benzylamines using a chiral transient mediator in conjunction with a palladium catalyst and various aryl iodides. nih.gov While not using this compound directly, this work underscores the broad utility of aryl iodides in stereoselective C-H functionalization. The scope of these reactions is extensive, tolerating electronically diverse ortho-, meta-, and para-substituted aryl iodides, including heterocyclic variants, to furnish products with high enantiomeric ratios. nih.gov Another distinct approach employs iodine(III) reagents to achieve the diastereoselective oxygenation of remote C-H bonds at typically unreactive sites, demonstrating the power of iodine-based reagents in controlling stereochemistry in C-H functionalization. wiley.com

Table 2: Enantioselective Remote meta-C–H Arylation Tolerating Various Aryl Iodides

| Aryl Iodide Substitution | Example Substituent | Enantiomeric Ratio (er) | Citation |

|---|---|---|---|

| ortho | -OMe | up to 97:3 | nih.gov |

| meta | -CF₃ | > 95:5 | nih.gov |

| para | -F | > 95:5 | nih.gov |

Potential in Photochemistry-Enabled Transformations

The 2-nitrophenyl group is a well-established chromophore in photochemistry, widely recognized for its use in photolabile protecting groups (PPGs). wikipedia.orgnih.gov The presence of this moiety in this compound suggests its potential for applications in light-induced chemical transformations.

Development of Photolabile Protecting Groups for Chemoselective Release

A photolabile protecting group is a chemical entity that can be removed from a substrate using light, offering precise spatial and temporal control over a chemical reaction without the need for additional reagents. wikipedia.org The ortho-nitrobenzyl framework is one of the most common and versatile classes of PPGs, capable of "caging" a wide array of functional groups, including carboxylates, phosphates, and amines. wikipedia.orgthieme-connect.de

Given this precedent, the 2-nitrophenyl group within this compound could theoretically function as a PPG for the 2-iodobenzoic acid portion. Upon irradiation with UV light, the ester linkage would cleave, releasing 2-iodobenzoic acid. nih.govthieme-connect.de Numerous modifications to the core 2-nitrophenyl structure, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, have been developed to enhance photoreactivity and improve cleavage efficiency for protecting hydroxyl groups in nucleosides and for use in oligosaccharide synthesis. researchgate.netnih.gov These modified systems demonstrate the adaptability of the 2-nitrophenyl scaffold for creating highly efficient PPGs, a principle that could be applied to this compound. researchgate.net

Exploration of Photo-Induced Cleavage Mechanisms

The photo-induced cleavage of 2-nitrobenzyl-based PPGs, including esters, is well-documented. wikipedia.orgnih.govthieme-connect.de The process is generally understood to proceed via a mechanism first described as a Norrish Type II reaction. wikipedia.org

The proposed mechanism for the photocleavage of a 2-nitrophenyl ester is as follows:

Photoexcitation : Upon absorption of UV light (typically 300–365 nm), the nitro group is excited to a diradical state. wikipedia.orgnih.gov

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom attached to the ester oxygen), forming an aci-nitro intermediate. nih.govnbn-resolving.org

Molecular Rearrangement and Cleavage : The aci-nitro intermediate undergoes a rapid rearrangement, often forming a five-membered cyclic intermediate. wikipedia.org This is followed by cleavage of the ester bond, which releases the protected molecule (the carboxylic acid) and a 2-nitrosobenzaldehyde derivative as the primary photoproducts. nih.govthieme-connect.de

In some cases, competing reaction pathways can occur. For the aci-nitro intermediate and its corresponding anion, a β-elimination reaction can compete with the formation of the nitrosobenzene (B162901) derivative, with the dominant pathway influenced by solvent conditions. nbn-resolving.org Furthermore, the primary nitroso photoproduct can sometimes undergo secondary reactions, such as dimerization to form an azobenzene (B91143) compound, which can filter the incident light and reduce cleavage efficiency. nih.govthieme-connect.de Studies on related 2-nitrophenylalanine-containing peptides have revealed alternative cleavage pathways that can lead to different N-terminal products, such as a cinnoline (B1195905) ring, highlighting the complexity and substrate-dependence of these photochemical reactions. nih.gov

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of phenyl esters often relies on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of green and sustainable synthetic protocols for 2-Nitrophenyl 2-iodobenzoate (B1229623).

Key areas for exploration include:

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts to those based on iron, copper, or other earth-abundant metals is a core tenet of green chemistry. huarenscience.com Research into catalytic esterification using these more sustainable metals could provide an efficient and environmentally friendly route to 2-Nitrophenyl 2-iodobenzoate.

Atom-Efficient Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is crucial for waste reduction. huarenscience.com This could involve exploring condensation reactions that produce water as the only byproduct or developing novel coupling strategies.

Safer Solvents: Many organic reactions utilize hazardous solvents. A significant area of research would be to investigate the synthesis of this compound in safer, bio-derived, or even aqueous solvent systems. huarenscience.com

One-Pot Syntheses: Developing one-pot procedures, where sequential reactions are carried out in a single reaction vessel, can significantly reduce waste, energy consumption, and purification steps. A future goal could be a one-pot synthesis starting from iodoarenes to generate a diaryliodonium salt intermediate that then reacts with 2-nitrophenol (B165410). researchgate.net

| Green Synthesis Strategy | Potential Advantage | Research Focus |

| Earth-Abundant Metal Catalysis | Reduced cost, lower environmental impact | Screening iron and copper catalysts for esterification |

| Atom Economy | Minimized waste generation | Development of condensation or addition reactions |

| Safer Solvents | Reduced toxicity and environmental harm | Use of water-based or bio-derived solvent systems |

| One-Pot Synthesis | Increased efficiency, reduced waste | Combining multiple synthetic steps in a single vessel |

Exploration of Undiscovered Reactivity Patterns of the Compound

The dual functionality of this compound offers a rich landscape for discovering new chemical reactions. The interplay between the electron-withdrawing nitro group and the versatile iodo group could lead to novel transformations.

Future research could focus on:

Hypervalent Iodine Chemistry: The iodo group can be oxidized to a hypervalent state, creating highly reactive species capable of unique transformations. acs.org Exploring the electrochemical generation of hypervalent iodine species from this compound could open pathways to new oxidative cyclizations and functional group transfers. acs.org

Photocatalysis: The nitroaromatic moiety suggests potential for photocatalytic applications. Investigations into the behavior of this compound under visible light irradiation in the presence of a suitable photocatalyst could uncover new reaction pathways, such as radical-mediated transformations.

Benzyne (B1209423) Precursor: Ortho-dihaloaromatics and related species are well-known precursors to benzyne, a highly reactive intermediate. The 2-iodobenzoate portion of the molecule could potentially be used to generate benzyne under specific conditions, which could then be trapped by various nucleophiles and dienophiles to construct complex molecular architectures.

Coupling Reactions: The iodoarene functionality is a staple in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A systematic study of the reactivity of this compound in these reactions could reveal its utility as a building block for complex biaryls and other conjugated systems. karger.com The presence of the 2-nitrophenyl ester could influence the electronic properties and reactivity of the iodoarene. chinesechemsoc.org

Advanced In-Situ Characterization of Transient Species in Reactions

Many chemical reactions proceed through short-lived, transient intermediates that are difficult to isolate but crucial for understanding the reaction mechanism. Applying advanced analytical techniques to study reactions involving this compound in real-time can provide invaluable mechanistic insights.

Emerging opportunities in this area include:

In-Situ Spectroscopy: Techniques like in-situ NMR, IR, and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates as the reaction progresses. mpg.de This would be particularly useful for studying the formation of hypervalent iodine species or transient radical intermediates. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the feasibility of proposed mechanisms. This can help elucidate the role of noncovalent interactions, such as halogen bonding, in directing reactivity. scholaris.ca

Isotopic Labeling Studies: Synthesizing isotopically labeled versions of this compound (e.g., with ¹³C or ²H) can be a powerful tool to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. bham.ac.uk

| Characterization Technique | Information Gained | Potential Application |

| In-Situ NMR/IR Spectroscopy | Real-time concentration of species | Monitoring the kinetics of cross-coupling reactions |

| Computational Chemistry (DFT) | Reaction energetics, transition states | Elucidating the mechanism of benzyne formation |

| Isotopic Labeling | Atom-tracking, bond cleavage/formation | Confirming skeletal rearrangements or group migrations |

Design of Tailored Reagents for Novel Chemical Transformations

The unique structure of this compound makes it an attractive platform for the design of new, specialized reagents for organic synthesis. By modifying its structure, it may be possible to create reagents with tailored reactivity.

Future research directions could involve:

Novel Arylating Agents: Diaryliodonium salts, which can be derived from iodoarenes, are powerful arylating agents. researchgate.net Research into converting this compound into a stable, yet reactive, iodonium (B1229267) salt could yield a novel reagent for the arylation of a wide range of nucleophiles.

Precursors for Heterocycle Synthesis: The combination of the nitro and iodo groups could be leveraged in cascade reactions to build complex heterocyclic frameworks. For example, a reaction sequence involving reduction of the nitro group to an amine, followed by an intramolecular cyclization involving the iodoarene, could be a strategy for synthesizing novel nitrogen-containing heterocycles. researchgate.netokayama-u.ac.jp

Information-Bearing Oligomers: The principles of designing molecules with specific sequences of functional groups are central to creating complex, self-assembling systems. umich.edu The distinct functionalities of this compound could be incorporated into larger oligomers to direct their folding and assembly through specific non-covalent interactions. umich.edu

Integration with Automated and Flow Chemistry Platforms

Modern chemical synthesis is increasingly benefiting from automation and flow chemistry, which offer advantages in terms of reproducibility, scalability, safety, and the ability to perform reactions under conditions not easily accessible in batch.

The integration of this compound chemistry with these platforms represents a significant opportunity:

Automated Synthesis and Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of this compound or its subsequent transformations. researchgate.net This high-throughput approach can accelerate discovery.

Flow Chemistry for Reactive Intermediates: Flow reactors are particularly well-suited for handling highly reactive or unstable intermediates, such as benzyne or certain hypervalent iodine species. mpg.de Generating and immediately using these species in a continuous flow stream can improve safety and yield, opening up new synthetic possibilities that are challenging in traditional batch reactors.

Scalable Production: Once an optimal synthetic route is developed, flow chemistry offers a straightforward path to scalable production without the need for extensive re-optimization, which is often a challenge when moving from lab-scale batches to larger production.

The exploration of this compound through these modern lenses promises to unlock its full potential as a versatile building block and reagent in organic chemistry, paving the way for innovations in materials science, pharmaceuticals, and beyond.

Q & A

Q. What synthetic strategies are effective for preparing 2-nitrophenyl 2-iodobenzoate with high purity?

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : 1H/13C NMR is critical for identifying aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl carbons. IR spectroscopy confirms the ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric). HRMS (ESI/QTOF) provides exact mass verification (e.g., [M+H]+ expected for C₁₃H₈INO₄: 384.9604) . For iodine-specific analysis, X-ray crystallography (if crystalline) resolves spatial arrangement, as demonstrated for methylene bis(2-iodobenzoate) derivatives .

Advanced Research Questions

Q. How does this compound participate in radical-mediated trifluoromethylation reactions?

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Matrix interference and low volatility complicate detection. LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C/15N analogs) improves accuracy. Derivatization strategies, such as forming hydrazones with 2-nitrophenyl hydrazine, enhance ionization efficiency. Method validation should include spike-recovery tests (85–115% recovery) and LOD/LOQ determination (e.g., LOD < 0.1 ng/mL) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 254 nm, tracking parent compound disappearance and hydrolysis products (e.g., 2-iodobenzoic acid and 2-nitrophenol). Pseudo-first-order kinetics model the half-life. For example, analogous esters show <10% degradation at pH 7.4 over 24 hours but rapid hydrolysis under alkaline conditions (pH >9) .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves , safety goggles, and fume hoods to avoid skin/eye contact. Avoid sparks/open flames due to potential nitro group decomposition. Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photolytic or oxidative degradation. Emergency protocols include rinsing exposed skin with water (15+ minutes) and consulting poison control for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.